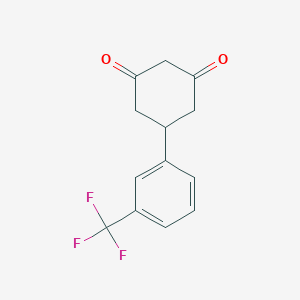

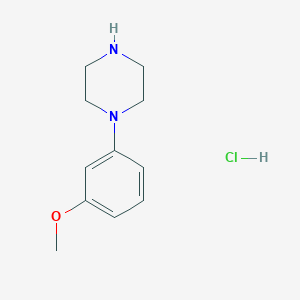

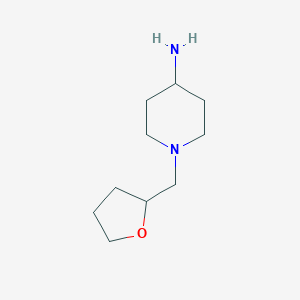

![molecular formula C9H8ClN3O2 B174208 Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate CAS No. 100478-04-4](/img/structure/B174208.png)

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate is a chemical compound with the molecular formula C9H8ClN3O2 . It has an average mass of 225.632 Da and a monoisotopic mass of 225.030502 Da .

Synthesis Analysis

The synthesis of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has been described in various scientific literature . The compound can be synthesized from both a preformed pyrazole or pyridine . For example, one method involves the treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis

The molecular structure of Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate consists of a pyrazole ring fused with a pyridine ring . The compound presents two possible tautomeric forms: the 1H- and 2H-isomers .Chemical Reactions Analysis

The chemical reactions involving Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate are complex and can vary depending on the conditions and reactants used . For instance, the compound can undergo reactions with α,β-ethylenic ketones having a leaving group to form pyrazolines .Physical And Chemical Properties Analysis

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate has a density of 1.5±0.1 g/cm3, a boiling point of 361.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 60.8±3.0 kJ/mol and a flash point of 172.7±26.5 °C .Aplicaciones Científicas De Investigación

Treatment of Central Nervous System Diseases

Pyrazolo[4,3-b]pyridines have shown promise as substrates for the development of drugs for the treatment of central nervous system diseases . However, the specific application of “Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate” in this field is not clear from the available information.

Antiviral Drugs

These compounds have also been studied for their potential as antiviral drugs . The exact methods of application or experimental procedures, and the results or outcomes obtained are not specified in the available resources.

Anti-inflammatory Drugs

Pyrazolo[4,3-b]pyridines have been researched for their anti-inflammatory properties . The specific role of “Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate” in this research is not detailed in the available sources.

Anticancer Drugs

These compounds have shown potential in the development of anticancer drugs . The specific application of “Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate” in this field is not clear from the available information.

Cardiovascular Drugs

Research has been conducted into the use of pyrazolo[4,3-b]pyridines in the treatment of cardiovascular diseases . The specific role of “Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate” in this research is not detailed in the available sources.

Antibacterial Drugs

These compounds have also been studied for their antibacterial properties . The exact methods of application or experimental procedures, and the results or outcomes obtained are not specified in the available resources.

Inhibitors of Myeloid Cell Leukemia

Some studies have revealed inhibitors of myeloid cell leukemia among 3-carboxy-substituted 1,2,3,4-tetrahydroquinolines . While “Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate” is not specifically mentioned, it may have potential in this area due to its structural similarity.

Treatment of Autoimmune Diseases

Potential agents for the treatment of autoimmune diseases have been found among 4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid amides . Again, while “Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate” is not specifically mentioned, it may have potential in this area due to its structural similarity.

Synthesis of Other Compounds

“Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate” could potentially be used as a starting material or intermediate in the synthesis of other compounds . The specific methods of application or experimental procedures, and the results or outcomes obtained are not specified in the available resources.

Research and Development

This compound could be used in research and development activities in various scientific fields . The specific role of “Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate” in this research is not detailed in the available sources.

Safety And Hazards

Direcciones Futuras

The future directions for research on Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate could involve further exploration of its synthesis methods, chemical reactions, and potential biomedical applications . Given its cytotoxic activity against certain cancer cells, it may also be of interest to investigate its potential as an anti-cancer agent .

Propiedades

IUPAC Name |

ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-11-6-4-12-13-8(6)7(5)10/h3-4H,2H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIHDSBGJZZFOSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=NNC2=C1Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601892 |

Source

|

| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 7-chloro-1H-pyrazolo[4,3-B]pyridine-6-carboxylate | |

CAS RN |

100478-04-4 |

Source

|

| Record name | Ethyl 7-chloro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)

![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)

![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)